molecular formula C15H22N4O2 B12229836 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12229836
M. Wt: 290.36 g/mol
InChI Key: FEZAGGFTMZDKIP-UHFFFAOYSA-N
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Description

4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a morpholine ring attached to a piperidine ring, which is further substituted with a 5-methylpyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the 5-methylpyrimidin-2-yl group. The final step involves the formation of the morpholine ring and its attachment to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine or morpholine derivatives.

Scientific Research Applications

4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Research: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Pharmaceutical Research: It is investigated for its potential as a drug candidate in preclinical studies.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both piperidine and morpholine rings, along with the 5-methylpyrimidin-2-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

[1-(5-methylpyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4O2/c1-12-9-16-15(17-10-12)19-4-2-3-13(11-19)14(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3

InChI Key

FEZAGGFTMZDKIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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